molecular formula C8H13F3O5S B13447355 Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate CAS No. 109684-05-1

Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate

Cat. No.: B13447355
CAS No.: 109684-05-1
M. Wt: 278.25 g/mol
InChI Key: QQGABBCSGGJCFO-UHFFFAOYSA-N
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Description

Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethylsulfonyl group attached to an ethyl ester of pentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate typically involves the esterification of pentanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters.

Scientific Research Applications

Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound. This can affect its interactions with enzymes, receptors, and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.

The uniqueness of this compound lies in the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters.

Properties

CAS No.

109684-05-1

Molecular Formula

C8H13F3O5S

Molecular Weight

278.25 g/mol

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)pentanoate

InChI

InChI=1S/C8H13F3O5S/c1-3-5-6(7(12)15-4-2)16-17(13,14)8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

QQGABBCSGGJCFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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